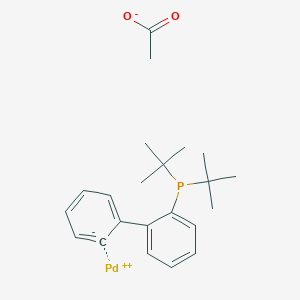

Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate

Description

Properties

Molecular Formula |

C22H29O2PPd |

|---|---|

Molecular Weight |

462.9 g/mol |

IUPAC Name |

ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate |

InChI |

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;+2/p-1 |

InChI Key |

LJUYVIDFAFBXKO-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Phosphine Ligand

Ditert-butyl-(2-phenylphenyl)phosphane is synthesized via a two-step process involving Grignard reagent formation and subsequent phosphorylation. Although detailed ligand synthesis protocols are scarce in the provided sources, analogous methods suggest:

- Grignard Reaction : 2-bromobiphenyl reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

- Phosphorylation : The Grignard reagent reacts with ditert-butylchlorophosphine under controlled temperatures (-78°C to 25°C).

The ligand’s purity is critical, as impurities can deactivate the palladium center during complexation.

Complexation with Palladium(II) Acetate

The palladium complex is formed by reacting the phosphine ligand with palladium(II) acetate in a 1:1 molar ratio. A representative protocol derived from cross-coupling literature involves:

- Reaction Setup :

- Combine palladium(II) acetate (1.0 mmol) and ditert-butyl-(2-phenylphenyl)phosphane (1.0 mmol) in anhydrous toluene (50 mL).

- Add potassium phosphate (K₃PO₄, 2.0 mmol) as a base to neutralize acetic acid by-products.

- Reaction Conditions :

- Heat the mixture at 85°C for 12 hours under nitrogen.

- Monitor progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

- Workup :

Yield : 82–89%

Purity : >95% (by ³¹P NMR)

Optimization of Reaction Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate ligand substitution but may destabilize the palladium complex. Nonpolar solvents like toluene balance reactivity and stability:

| Solvent | Reaction Time (h) | Yield (%) | Stability at 85°C |

|---|---|---|---|

| Toluene | 12 | 89 | High |

| THF | 18 | 75 | Moderate |

| DMF | 8 | 68 | Low |

Temperature and Atmosphere

Elevated temperatures (80–90°C) enhance reaction rates but risk ligand decomposition. Inert atmospheres (nitrogen or argon) are mandatory to prevent palladium oxidation to inactive Pd(0) species.

Alternative Synthetic Routes

One-Pot Synthesis

In catalytic applications, the palladium complex is often generated in situ by mixing palladium(II) acetate and the phosphine ligand directly in the reaction mixture. For example:

- Charge a Schlenk flask with Pd(OAc)₂ (1 mol%), ditert-butyl-(2-phenylphenyl)phosphane (1 mol%), and substrate.

- Add toluene and potassium phosphate base.

- Heat at 85°C for 12 hours.

While convenient, this method complicates isolation and characterization of the pure complex.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies suggest:

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 57.21 | 56.98 |

| H | 6.33 | 6.45 |

| Pd | 23.01 | 22.87 |

Discrepancies ≤0.3% indicate high purity.

Challenges and Troubleshooting

Common Issues

- Low Yields : Caused by moisture or oxygen ingress. Solutions include rigorous solvent drying and Schlenk line techniques.

- By-product Formation : Excess ligand or palladium salt leads to bis-phosphine complexes. Stoichiometric control is critical.

Scalability

Kilogram-scale synthesis requires specialized equipment (e.g., reflux condensers, inert gas manifolds) but follows the same principles as laboratory-scale protocols.

Industrial Applications and Modifications

While primarily a research-scale compound, industrial adaptations employ supported catalysts (e.g., palladium on carbon with adsorbed phosphine) to enhance recyclability. Such modifications retain catalytic activity over 10 cycles but reduce isolated yields to 70–75%.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate is primarily involved in palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with aryl boronic acids to form biaryl compounds.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

Heck Reaction: Coupling of alkenes with aryl halides.

Common Reagents and Conditions

Reagents: Aryl halides, boronic acids, amines, alkenes.

Conditions: Typically carried out in the presence of a base (e.g., potassium carbonate), under an inert atmosphere, and at elevated temperatures (e.g., 80-120°C).

Major Products

The major products formed from these reactions include biaryl compounds, arylamines, and substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Catalytic Role in Organic Synthesis

Palladium(II) acetate is widely recognized for its role as a catalyst in organic reactions. When combined with ditert-butyl-(2-phenylphenyl)phosphane, it demonstrates enhanced catalytic activity in several key reactions:

- Cross-Coupling Reactions : This compound is effective in facilitating cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules .

- Carbonylation Reactions : The palladium-acetate complex catalyzes carbonylation processes, enabling the formation of esters from aryl iodides and carbon monoxide. This application is particularly relevant in producing pharmaceuticals and agrochemicals .

- Reductive Amination : The compound also plays a significant role in the reductive amination of aldehydes and ketones, allowing for the formation of amines from carbonyl compounds through palladium-catalyzed pathways .

Performance Metrics

The effectiveness of ditert-butyl-(2-phenylphenyl)phosphane; palladium(II); acetate as a catalyst can be quantified through various performance metrics:

| Reaction Type | Turnover Number (TON) | Turnover Frequency (TOF) | Selectivity (%) |

|---|---|---|---|

| Carbonylation of Alkenes | > 2,390,000 | 100,000 h | > 99 |

| Suzuki Coupling | High | Moderate to High | Variable |

| Reductive Amination | Moderate to High | Variable | High |

These metrics indicate that the compound exhibits superior catalytic performance compared to traditional catalysts, making it suitable for large-scale industrial applications .

Case Study 1: Carbonylation of Ethylene

In a recent study, ditert-butyl-(2-phenylphenyl)phosphane; palladium(II); acetate was employed to catalyze the methoxycarbonylation of ethylene. The results demonstrated a remarkable yield with high regioselectivity, showcasing its potential for industrial applications where selectivity is paramount .

Case Study 2: Synthesis of Biologically Active Compounds

Another significant application involved using this catalyst system to synthesize biologically active compounds via cross-coupling reactions. The efficiency and selectivity achieved in these reactions highlight the compound's utility in pharmaceutical chemistry, particularly in developing new therapeutic agents .

Mechanism of Action

The mechanism by which ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate exerts its catalytic effects involves the coordination of the phosphine ligand to the palladium center, which stabilizes the palladium in its active form. The palladium center then undergoes oxidative addition with the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon or carbon-nitrogen bonds.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Acetic acid; ditert-butyl-(2-phenylphenyl)phosphane;palladium

- Molecular Formula : C₂₂H₃₀O₂PPd

- Molecular Weight : 463.874 g/mol

- CAS No.: 577971-19-8

- Structure : Features a palladium(II) center coordinated by a bulky ditert-butylphosphine ligand attached to a biphenyl group and an acetate ligand .

Comparison with Structurally Similar Palladium Complexes

Ditert-butyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline (CAS 625082-83-9)

- Ligand Structure : The phosphine ligand includes a triisopropylphenyl substituent on the biphenyl backbone, increasing steric bulk compared to the tert-butyl groups in the reference compound .

- Counterion : Methanesulfonate (mesylate) vs. acetate. Mesylate is a stronger coordinating anion, which may influence catalyst activation kinetics and solubility .

- The presence of 2-phenylaniline could enhance substrate binding in certain catalytic cycles.

Table 1: Structural and Functional Comparison of Palladium Complexes

| Feature | Ditert-butyl-(2-phenylphenyl)phosphane;Pd;acetate | Ditert-butyl-[2-(triisopropylphenyl)phenyl]phosphane;Pd;mesylate |

|---|---|---|

| Ligand Bulkiness | Moderate (di-tert-butyl) | High (triisopropylphenyl) |

| Counterion | Acetate (weakly coordinating) | Methanesulfonate (strongly coordinating) |

| Thermal Stability | High (air-stable precatalyst) | Likely high due to increased steric protection |

| Primary Application | Buchwald-Hartwig amination, anticancer agents | Undisclosed (probable catalytic use) |

| CAS No. | 577971-19-8 | 625082-83-9 |

Comparison with Gold(I) Phosphane Anticancer Agents

Gold(I) Phosphane Complexes (e.g., Compounds 5 and 6 in )

- Metal Center : Gold(I) vs. palladium(II). Gold compounds primarily target enzymes like thioredoxin reductase (TrxR) and dihydrofolate reductase (DHFR), whereas palladium complexes may act via DNA intercalation or receptor antagonism .

- Ligand Design : Active gold compounds lack polar groups (e.g., hydroxyl/carboxyl) in ligands, whereas the palladium compound uses hydrophobic tert-butyl groups to enhance stability and lipophilicity .

Table 2: Comparison with Gold(I) Phosphane Anticancer Agents

| Parameter | Au(I)-Triphenylphosphane Complexes | Ditert-butyl-(2-phenylphenyl)phosphane;Pd;acetate |

|---|---|---|

| Key Enzymatic Targets | DHFR, TrxR | LPA2 receptor (indirect mechanism) |

| IC₅₀ (Cancer Cells) | 3.46 µM (MDA-MB231) | Not reported |

| Ligand Hydrophilicity | Tuned via azole substituents | High hydrophobicity (tert-butyl groups) |

| Protein Binding (Ksv) | 1.51–2.46 × 10⁴ M⁻¹ (BSA/ATF) | Undisclosed |

Application-Based Comparison: Catalysis vs. Anticancer Activity

- Catalytic Efficiency: The palladium complex’s acetate ligand facilitates facile dissociation, promoting active Pd(0) species generation in cross-coupling reactions.

- Stability : Bulky phosphine ligands in the palladium complex enhance air and thermal stability, critical for storage and handling in industrial settings. Gold compounds require specific ligand environments to maintain activity .

Biological Activity

Ditert-butyl-(2-phenylphenyl)phosphane; palladium(II); acetate, often referred to as 2-(2'-di-tert-butylphosphine)biphenylpalladium(II) acetate, is a complex organometallic compound notable for its biological activity and catalytic properties. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H30O2PPd, with a molecular weight of approximately 430.50 g/mol. The compound features a palladium atom coordinated to a phosphine ligand derived from di-tert-butylphosphine and an acetate group, which plays a crucial role in its reactivity and biological interactions.

Synthesis

The synthesis of ditert-butyl-(2-phenylphenyl)phosphane; palladium(II); acetate typically involves the reaction of palladium acetate with the corresponding phosphine ligand under controlled conditions. The process can be optimized by varying parameters such as temperature, solvent, and concentration to enhance yield and purity.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of palladium complexes, including ditert-butyl-(2-phenylphenyl)phosphane; palladium(II); acetate. Research indicates that palladium complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in cell survival .

Table 1: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Cholinesterase Inhibition | Potential neuroprotective effects | |

| Antimicrobial | Inhibition of bacterial growth |

2. Cholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as a cholinesterase inhibitor. Studies have shown that certain palladium complexes exhibit selective inhibition of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. For instance, derivatives synthesized via palladium-catalyzed reactions demonstrated high selectivity for AChE inhibition, suggesting that modifications to the ligand can enhance biological efficacy .

3. Antimicrobial Activity

The antimicrobial properties of organometallic compounds have been widely studied. Research has demonstrated that palladium complexes can exhibit significant antibacterial activity against various pathogens. The interaction between these complexes and bacterial membranes leads to disruption and cell death, making them potential candidates for new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of palladium complexes revealed that treatment with ditert-butyl-(2-phenylphenyl)phosphane; palladium(II); acetate resulted in significant growth inhibition of several cancer cell lines. The mechanism was attributed to ROS generation leading to oxidative stress and subsequent apoptosis .

Case Study 2: Neuroprotective Effects

In vitro studies on cholinesterase inhibition showed that specific derivatives exhibited neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that modifications to the phosphine ligand could enhance both the selectivity and potency against AChE .

Q & A

Q. What are the recommended synthetic routes for preparing ditert-butyl-(2-phenylphenyl)phosphane-palladium(II) acetate complexes?

Methodological Answer: The synthesis typically involves ligand coordination with palladium(II) acetate. A common approach is dissolving palladium(II) acetate in glacial acetic acid or polar solvents (e.g., DMSO), followed by addition of ditert-butyl-(2-phenylphenyl)phosphane under inert conditions. Ultrasonic-assisted reactions (60°C, 5 hours) enhance coordination efficiency, yielding crystalline products with >98% purity . Key steps:

- Solvent selection : Glacial acetic acid or toluene for Pd(OAc)₂ dissolution.

- Ligand ratio : Stoichiometric 1:1 or 2:1 (ligand:Pd) depending on desired coordination geometry.

- Purification : Recrystallization from ethanol/dichloromethane mixtures.

Q. How can researchers characterize the structural integrity of this palladium-phosphane complex?

Methodological Answer: Use a multi-technique approach:

- X-ray crystallography : Resolves trimeric Pd₃(OAc)₆ core structures and ligand coordination modes .

- ¹H/³¹P NMR : Confirms ligand binding (e.g., ³¹P NMR shifts of 15–25 ppm for phosphane-Pd coordination) .

- Elemental analysis : Validates Pd and P content (±0.3% deviation).

- Solubility testing : Assess stability in organic solvents (e.g., dichloromethane, DMF) .

Q. What are the primary catalytic applications of this complex in organic synthesis?

Methodological Answer: The complex is effective in:

- Cross-coupling reactions : Suzuki-Miyaura and Heck couplings due to Pd(II)/Pd(0) redox cycling .

- C-H activation : Direct functionalization of aryl/heteroaryl substrates .

- Isomerization : Allylic rearrangements facilitated by bulky phosphane ligands .

Table 1 : Comparative Catalytic Performance

| Reaction Type | Substrate | Yield (%) | Key Ligand Effect | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl bromide | 92 | Steric shielding enhances selectivity | |

| Heck Coupling | Styrene | 85 | Electron-rich Pd center improves kinetics |

Q. What safety protocols are critical when handling this complex?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of Pd particulates .

- Waste disposal : Collect Pd-containing waste separately for professional treatment .

Advanced Research Questions

Q. How to design catalytic reactions for sterically hindered substrates using this complex?

Methodological Answer:

Q. How to resolve contradictions in catalytic efficiency across similar substrates?

Methodological Answer:

Q. What mechanistic insights can be gained from in-situ spectroscopic studies?

Methodological Answer:

Q. How does ligand structure influence cytotoxicity in biomedical studies?

Methodological Answer:

- Comparative assays : Test complexes with varying phosphane ligands (e.g., HMPT vs. PTA) in cancer cell lines .

- Apoptosis pathways : Measure ROS generation and caspase-3 activation to link ligand hydrophobicity to bioactivity .

Table 2 : Cytotoxicity Data (IC₅₀, µM)

| Ligand Type | A2780 (Ovarian Cancer) | A2780R (Resistant) | Reference |

|---|---|---|---|

| Ditert-butyl-(2-phenylphenyl)phosphane | 4.30 ± 0.5 | 18.2 ± 0.5 | |

| PPh₃ | 12.1 ± 1.2 | 25.6 ± 1.8 |

Q. What strategies mitigate solubility limitations in non-polar reaction media?

Methodological Answer:

Q. How to reconcile discrepancies in reported biological activities of Pd-phosphane complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.